

Spectroscopic Profile of 4-Amino-3-penten-2-one: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Amino-3-penten-2-one

Cat. No.: B074499

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **4-Amino-3-penten-2-one** (CAS No: 1118-66-7), a valuable building block in organic synthesis. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **4-Amino-3-penten-2-one**. It is important to note that while extensive searches have been conducted, a complete, unified, and experimentally verified dataset from a single source is not readily available in the public domain. Therefore, the data presented here is a composite from various sources and may include predicted values or data from closely related analogs.

Table 1: ^1H NMR Spectroscopic Data (Predicted)

As of the latest search, a complete experimental ^1H NMR spectrum for **4-Amino-3-penten-2-one** is not available in the cited literature. The following table presents a predicted ^1H NMR data based on standard chemical shift values and analysis of similar enaminone structures.

Protons	Chemical Shift (δ , ppm)	Multiplicity	Integration
CH ₃ (at C2)	~2.0	Singlet	3H
CH (at C3)	~5.0	Singlet	1H
CH ₃ (at C4)	~1.9	Singlet	3H
NH ₂	~4.7 (broad)	Singlet	2H

Solvent: CDCl₃ (predicted)

Table 2: ¹³C NMR Spectroscopic Data

A ¹³C NMR spectrum for (3Z)-4-Amino-3-penten-2-one is available on PubChem, provided by SpectraBase.[\[1\]](#) The exact peak list is not provided in the search results, but typical chemical shifts for such a structure are listed below.

Carbon Atom	Chemical Shift (δ , ppm)
C1 (CH ₃)	~28
C2 (C=O)	~195
C3 (CH)	~96
C4 (C-NH ₂)	~163
C5 (CH ₃)	~20

Solvent: Not specified

Table 3: IR Spectroscopic Data

The National Institute of Standards and Technology (NIST) WebBook provides an IR spectrum for 4-Amino-3-penten-2-one.[\[2\]](#)[\[3\]](#) The following table lists the characteristic vibrational frequencies.

Functional Group	Wavenumber (cm ⁻¹)	Intensity
N-H Stretch	3300 - 3500	Medium
C-H Stretch	2850 - 3000	Medium
C=O Stretch (Ketone)	~1650	Strong
C=C Stretch (Alkene)	~1600	Medium
N-H Bend	~1560	Medium

Table 4: Mass Spectrometry Data

The NIST WebBook also indicates the availability of a mass spectrum for **4-Amino-3-penten-2-one**.^[2] The molecular weight of the compound is 99.13 g/mol .^[1] The expected molecular ion peak and major fragments are listed below.

m/z	Interpretation
99	[M] ⁺ (Molecular Ion)
84	[M - CH ₃] ⁺
56	[M - CH ₃ CO] ⁺
43	[CH ₃ CO] ⁺

Experimental Protocols

Detailed experimental protocols for the acquisition of the presented data for **4-Amino-3-penten-2-one** are not available in the searched literature. Therefore, this section provides generalized methodologies for obtaining NMR, IR, and MS spectra for a compound of this nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR:

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Amino-3-penten-2-one** in about 0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- Acquisition Parameters (^1H NMR):
 - Set the spectral width to approximately 15 ppm.
 - Use a pulse angle of 30-45 degrees.
 - Set the relaxation delay to 1-2 seconds.
 - Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- Acquisition Parameters (^{13}C NMR):
 - Set the spectral width to approximately 220 ppm.
 - Use a proton-decoupled pulse sequence.
 - Set the relaxation delay to 2-5 seconds.
 - Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ^{13}C .
- Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

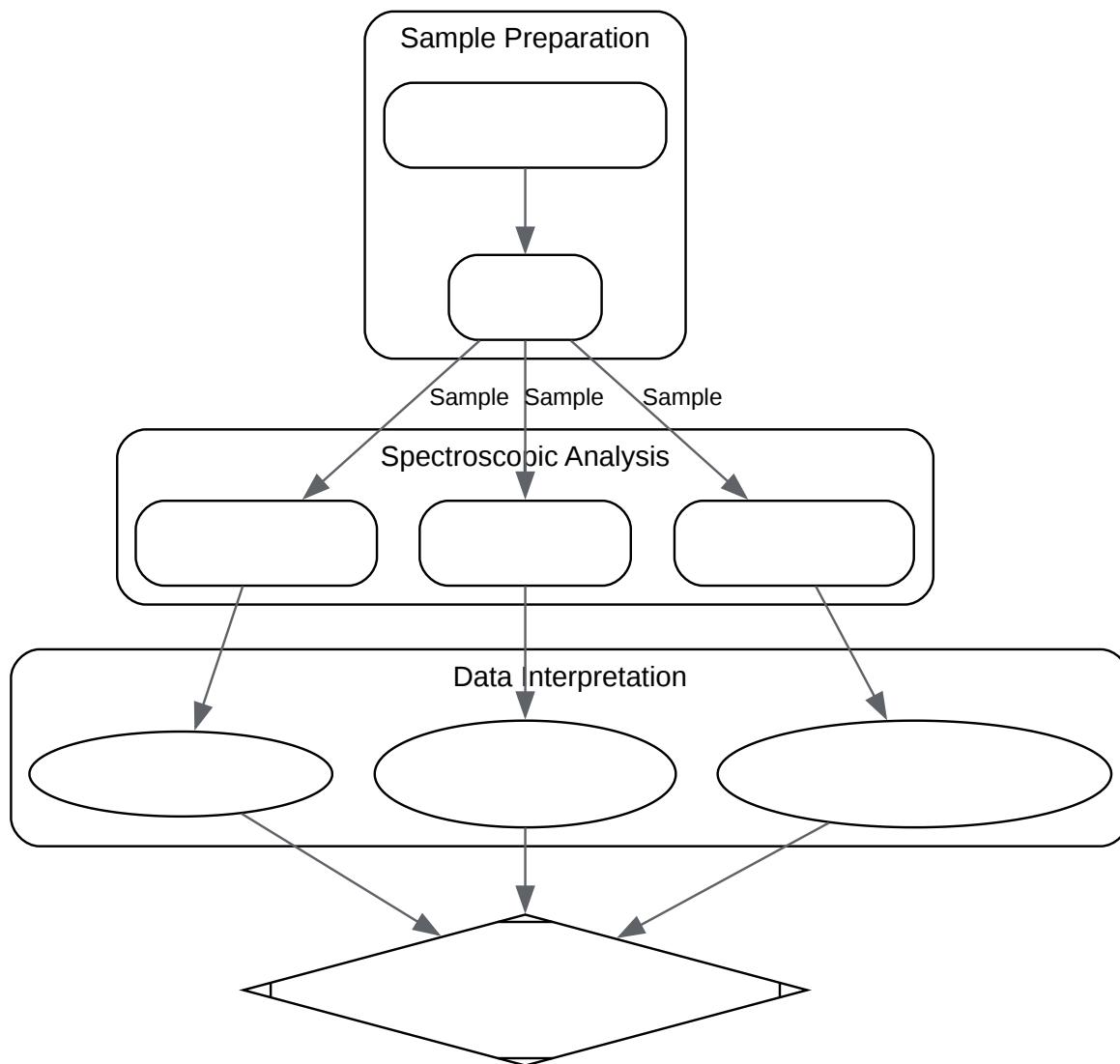
Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR:

- Sample Preparation: Place a small amount of the solid **4-Amino-3-penten-2-one** directly onto the ATR crystal.

- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Acquisition:
 - Record a background spectrum of the empty ATR crystal.
 - Apply pressure to ensure good contact between the sample and the crystal.
 - Record the sample spectrum over a range of approximately $4000\text{-}400\text{ cm}^{-1}$.
 - Co-add a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

Mass Spectrometry (MS)


Electron Ionization (EI)-MS:

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
- Instrumentation: Use a mass spectrometer with an EI source.
- Ionization: Bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z .

Visualizations

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

[Click to download full resolution via product page](#)

Spectroscopic Analysis Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Amino-3-penten-2-one | C5H9NO | CID 136873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Penten-2-one, 4-amino- [webbook.nist.gov]
- 3. 3-Penten-2-one, 4-amino- [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Amino-3-penten-2-one: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b074499#spectroscopic-data-nmr-ir-ms-of-4-amino-3-penten-2-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com